molecular formula C18H15FN4O2S B2683255 N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide CAS No. 1286719-69-4

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide

Cat. No.: B2683255
CAS No.: 1286719-69-4
M. Wt: 370.4
InChI Key: QNPYUDFBHNEDPE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a benzothiazole core substituted with a fluorine atom at the 4-position, an azetidine (four-membered nitrogen-containing ring) linked via a carboxamide group, and a 2-carbamoylphenyl substituent. The fluorine atom likely enhances metabolic stability and influences electronic properties, while the azetidine ring introduces conformational rigidity compared to larger cyclic amines. The carbamoylphenyl group may contribute to target binding or solubility.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-12-5-3-7-14-15(12)22-18(26-14)23-8-10(9-23)17(25)21-13-6-2-1-4-11(13)16(20)24/h1-7,10H,8-9H2,(H2,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPYUDFBHNEDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-aminobenzamide and 4-fluoro-1,3-benzothiazole. The synthesis may proceed through the following steps:

    Formation of the Azetidine Ring: This step involves the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzothiazole Ring: This step typically involves a nucleophilic substitution reaction where the benzothiazole ring is introduced.

    Final Coupling: The final step involves coupling the azetidine derivative with the benzothiazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can also affect the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The azetidine ring may also contribute to the compound’s activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features for Comparison

Core Heterocycle : Benzothiazole vs. other aromatic/heteroaromatic systems.

Substituents : Fluorine positioning, carboxamide linkages, and pendant functional groups.

Ring Systems: Azetidine (4-membered) vs. larger cyclic amines (e.g., piperidine, tetrahydroquinoline).

Representative Analogues

The following compounds (drawn from patents and synthetic reports) provide context for structural and functional contrasts:

Compound Name / Example ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound 4-Fluoro-1,3-benzothiazole - Azetidine-3-carboxamide
- 2-Carbamoylphenyl
Hypothesized kinase inhibition (structural analogy)
Example 1 (Patent) 1,3-Benzothiazole - 1,2,3,4-Tetrahydroquinolin-1-yl
- Thiazole-4-carboxylic acid
Patented for unspecified biological activity; larger 6-membered ring may reduce conformational strain
Example 24 (Patent) Pyrido[2,3-c]pyridazine - Adamantylmethyl-pyrazole
- Benzothiazol-2-ylamino
Designed for high-affinity binding (e.g., protease inhibition); bulky adamantane group enhances lipophilicity
924193-31-7 Indole - 3-(Dimethylsulfamoyl)phenyl Sulfonamide group may improve solubility; lacks rigid azetidine

Structural and Functional Insights

  • Azetidine vs.
  • Fluorine Substitution: The 4-fluoro group on the benzothiazole may enhance metabolic stability compared to non-fluorinated analogues (e.g., Example 24), aligning with trends in fluorinated drug design .
  • Carboxamide Linkers : The carbamoylphenyl group in the target compound contrasts with sulfonamide (924193-31-7) or carboxylic acid (Example 1) moieties, which could alter hydrogen-bonding interactions with biological targets .

Research Findings and Pharmacological Data

Pharmacological studies in the cited patent (pages 355–367) include assays such as:

  • Enzyme inhibition (e.g., IC₅₀ values) for kinases or proteases.
  • Cellular activity (e.g., antiproliferative effects) in cancer models.
  • Pharmacokinetic profiles (e.g., metabolic stability, bioavailability).

Biological Activity

N-(2-carbamoylphenyl)-1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a synthetic compound that belongs to the azetidine class of organic compounds. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C18H15FN4O2SC_{18}H_{15}FN_{4}O_{2}S, and it features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities.

Research indicates that compounds containing benzothiazole derivatives often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The mechanism of action may involve:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways crucial for cellular metabolism and proliferation.
  • Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : They may influence various signaling pathways involved in cell growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related benzothiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated notable antibacterial activity at concentrations as low as 1 µg/mL. The presence of the azetidine ring likely enhances the potency of these compounds through improved membrane permeability and interaction with bacterial enzymes .

Anticancer Activity

Compounds similar to this compound have been investigated for their anticancer properties. For example, azetidinone derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The cytotoxicity was measured using IC50 values ranging from 14.5 to 97.9 µM .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.

Case Studies

  • Antibacterial Study : A series of benzothiazole amides were synthesized and tested against E. coli and S. aureus. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against S. aureus, indicating strong antibacterial activity .
  • Anticancer Evaluation : In vitro studies on azetidinone derivatives revealed significant antiproliferative activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The most active compound showed an IC50 value of 25 µM against MCF-7 cells, suggesting potential for further development as an anticancer agent .

Data Tables

Biological Activity Tested Organisms/Cell Lines Concentration/IC50 Notes
AntibacterialE. coli, S. aureus0.5 µg/mLStrong activity against pathogens
AnticancerMCF-7, HCT11625 µMSignificant antiproliferative effects
Anti-inflammatoryVariousNot specifiedPotential inhibition of COX enzymes

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